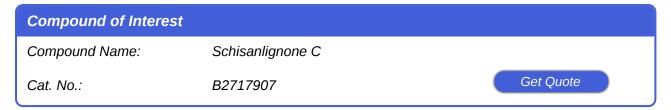


Application Note: ¹H and ¹³C NMR Assignments for Schisanlignone C

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone C is a dibenzocyclooctadiene lignan isolated from the stems of Schisandra propinqua var. sinensis. Lignans from the Schisandraceae family are of significant interest to the scientific community due to their diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. A precise and comprehensive understanding of the chemical structure of these compounds is paramount for structure-activity relationship (SAR) studies and further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of natural products. This application note provides the detailed ¹H and ¹³C NMR spectral assignments for **Schisanlignone C**, along with the experimental protocols used for data acquisition.

Data Presentation

The complete ¹H and ¹³C NMR assignments for **Schisanlignone C**, determined in CDCl₃, are summarized in Table 1. The assignments were established using a combination of 1D NMR (¹H and ¹³C) and 2D NMR (HSQC, HMBC, and ¹H-¹H COSY) experiments.

Table 1. ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for **Schisanlignone C** in CDCl₃.



Position	δC (ppm)	δΗ (ppm), mult. (J in Hz)
1	152.3	
2	109.9	6.57, s
3	141.2	
4	134.8	
5	134.7	
6	39.8	2.52, d (13.8); 2.29, d (13.8)
7	40.5	1.89, m
8	33.7	1.89, m
9	35.1	2.41, dd (13.2, 11.4); 2.17, dd (13.2, 2.4)
10	137.9	
11	102.7	6.50, s
12	149.0	
13	148.8	
14	124.9	
1-OCH ₃	60.9	3.86, s
12-OCH₃	56.0	3.89, s
13-OCH₃	56.0	3.84, s
7-CH₃	21.6	0.98, d (7.2)
8-CH₃	12.6	0.73, d (7.2)
2,3-O-CH ₂ -O	101.2	5.92, d (1.2); 5.91, d (1.2)

Experimental Protocols







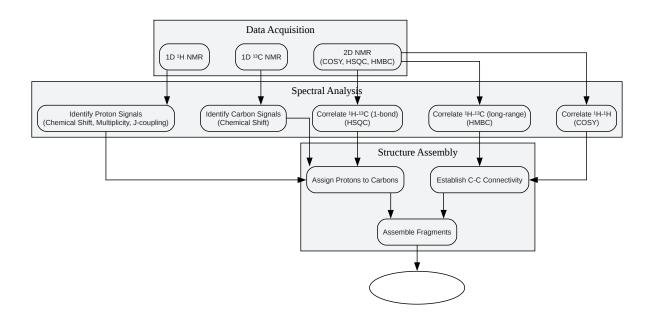
NMR Spectroscopy: All NMR spectra were recorded on a Bruker AVANCE-600 spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as the internal standard.

- ¹H NMR: Proton NMR spectra were acquired with a spectral width of 12,000 Hz, an acquisition time of 2.73 s, and a relaxation delay of 1.0 s.
- ¹³C NMR: Carbon-13 NMR spectra were recorded with a spectral width of 36,000 Hz, an acquisition time of 0.91 s, and a relaxation delay of 2.0 s.
- 2D NMR: Standard pulse sequences were used for ¹H-¹H COSY, HSQC, and HMBC experiments. For the HMBC experiment, a long-range coupling delay of 80 ms was used.

Structure Elucidation Workflow

The structural elucidation of **Schisanlignone C** was achieved through a systematic analysis of its NMR spectra. The following diagram illustrates the logical workflow from data acquisition to the final structure assignment.





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